

Introduction: The Pressing Need for Next-Generation Metabolic Biomarkers

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Compound of Interest

Compound Name: FA-Met-OH

CAS No.: 261179-09-3

Cat. No.: B613177

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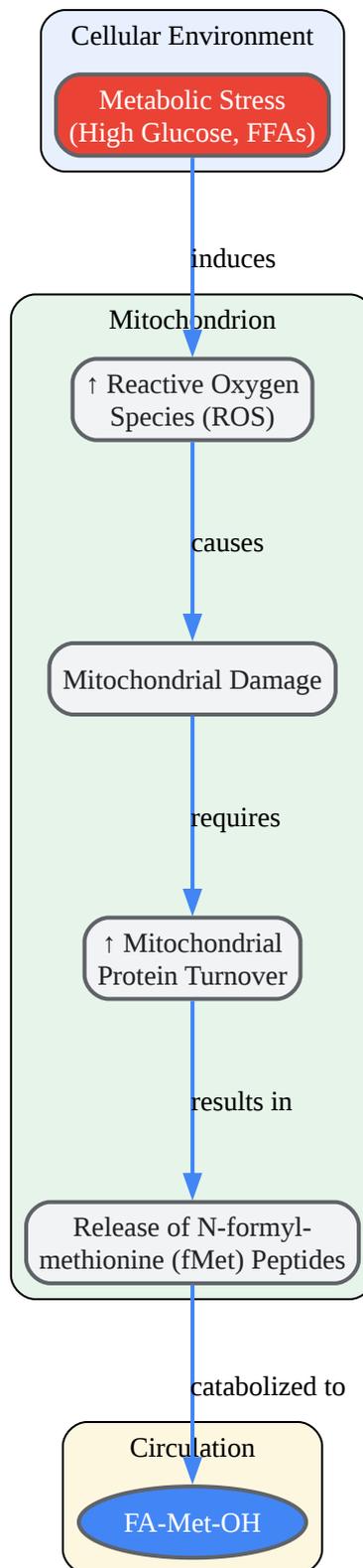
Metabolic diseases, a cluster of conditions including Type 2 Diabetes (T2D), non-alcoholic fatty liver disease (NAFLD), and obesity, have reached a global pandemic scale. The cornerstone of current clinical management relies on biomarkers like glycated hemoglobin (HbA1c), fasting glucose, and lipid panels.[1][2] While indispensable, these markers often reflect a state of established disease rather than the subtle, underlying pathophysiology. They can be lagging indicators, missing the crucial window for early intervention.

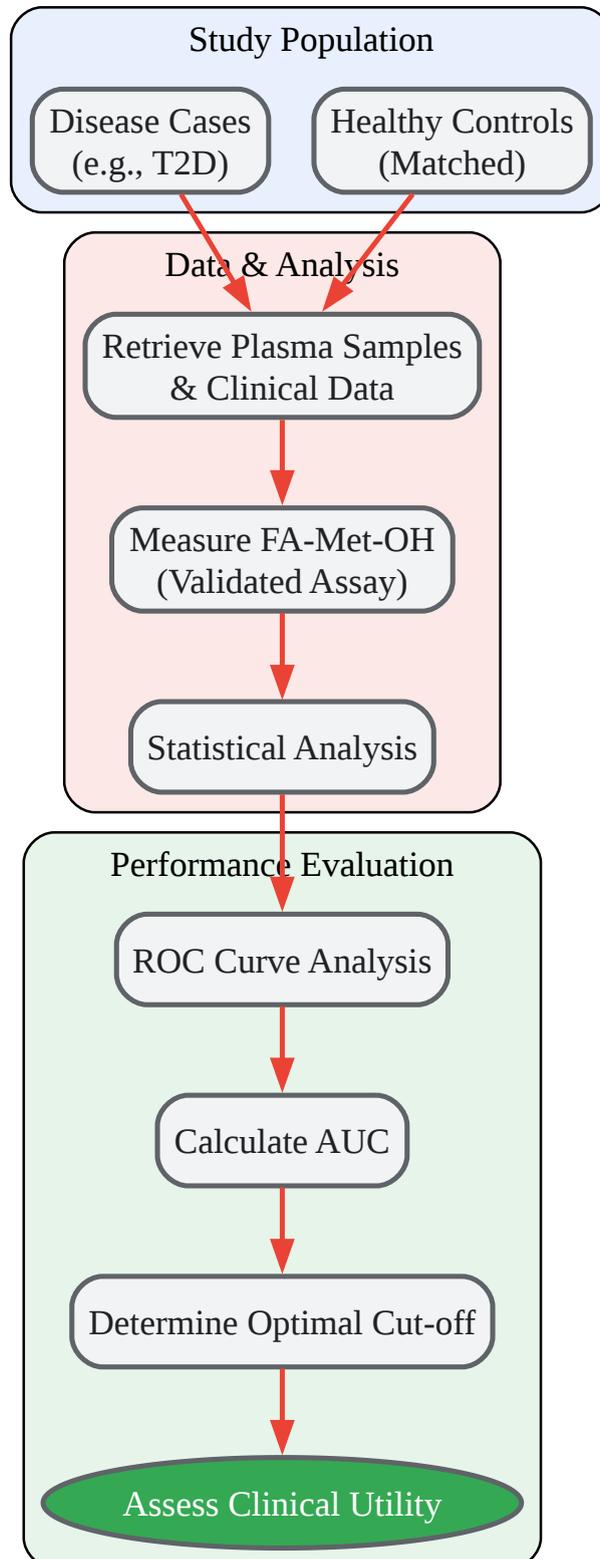
This limitation drives the search for biomarkers that are mechanistically linked to the root causes of metabolic dysfunction, such as mitochondrial stress.[3][4] Mitochondria are central to cellular energy metabolism, and their impairment is a key factor in the development of insulin resistance and inflammation.[4][5] **FA-Met-OH**, a metabolite derived from mitochondrial protein turnover, has emerged as a compelling candidate that could offer a more direct and earlier readout of metabolic distress.[6][7]

Section 1: The Scientific Rationale - Why FA-Met-OH?

N-Formyl-Methioninol is a reduced form of N-formylmethionine (fMet), the specific amino acid used to initiate protein synthesis within mitochondria.[8] In healthy states, mitochondrial protein turnover is tightly regulated. However, under conditions of metabolic stress—such as glucotoxicity or lipotoxicity—there is an increase in the production of reactive oxygen species (ROS), leading to mitochondrial damage.[3][4] This damage necessitates the degradation and

replacement of mitochondrial proteins, a process that releases fMet-containing peptides. These are subsequently catabolized, leading to an increase in circulating fMet and its derivatives, like **FA-Met-OH**.^{[6][7]} Therefore, elevated **FA-Met-OH** levels are hypothesized to be a direct reflection of heightened mitochondrial stress and damage, a foundational element in the pathogenesis of metabolic diseases.





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